molecular formula C16H17N7O3 B6533262 N-(4-acetamidophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1070807-16-7

N-(4-acetamidophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No. B6533262
CAS RN: 1070807-16-7
M. Wt: 355.35 g/mol
InChI Key: IOZNQNIIOYCRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-acetamidophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as anticancer agents . Researchers have synthesized derivatives of this scaffold and evaluated their activity against various cancer cell lines. These compounds exhibit cytotoxic effects and may interfere with cancer cell growth and proliferation .

Antimicrobial Properties

The same class of compounds demonstrates antimicrobial activity . They have been screened against bacteria, fungi, and other pathogens. Their potential as novel antimicrobial agents makes them valuable in the fight against infectious diseases .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines have been investigated for their analgesic (pain-relieving) and anti-inflammatory properties. These effects are crucial for managing pain and inflammation associated with various conditions .

Antioxidant Activity

The compound may act as an antioxidant , protecting cells from oxidative damage. Antioxidants play a vital role in maintaining overall health and preventing diseases related to oxidative stress .

Enzyme Inhibition

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit inhibition of enzymes such as carbonic anhydrase , cholinesterase , and alkaline phosphatase . These enzymes are involved in various physiological processes, and their modulation can have therapeutic implications .

Antiviral Potential

Researchers have explored the antiviral activity of these compounds. They may inhibit viral replication or entry, making them relevant in the context of viral infections .

Drug Design and Development

Understanding the structure-activity relationship (SAR) of biologically important triazolothiadiazines is crucial for drug design. In silico pharmacokinetic and molecular modeling studies have contributed to our knowledge, aiding the rational development of new target-oriented drugs .

Treatment of Multifunctional Diseases

Given their diverse pharmacological activities, these compounds hold promise for treating multifunctional diseases. Researchers continue to explore their potential in drug discovery and development .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3/c1-3-23-15-14(20-21-23)16(26)22(9-17-15)8-13(25)19-12-6-4-11(5-7-12)18-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZNQNIIOYCRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)NC(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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